molecular formula C7H9NO2 B8009501 2-Pyridinol, 3-methoxy-1-methyl-

2-Pyridinol, 3-methoxy-1-methyl-

Cat. No. B8009501
M. Wt: 139.15 g/mol
InChI Key: ISNKQLNIOAHLIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08871728B2

Procedure details

To a stirring reaction mixture of 3-methoxypyridine-2-one (0.2 g, 1.6 mmol) and KOH (0.18 g, 3.2 mmol) in methanol was added MeI (0.68 g, 4.8 mmol) dropwise in condenser equipped round bottom flask. After overnight stirring at room temperature revealed quantitative formation of product. Reaction mixture was then diluted with water (35 mL) and CHCl3 (40 mL). Organic layer was washed with water (1×35 mL), brine (1×30 mL) and dried over Na2SO4 and solvent was evaporated in vacua to yield pure 141a (0.20 g, 89%) as a colorless oil. 1H NMR (400 MHz, CDCl3) δ 6.66 (m, 1H), 6.35 (d, J=7.4 Hz, 1H), 5.83 (t, J=7.1 Hz, 1H), 3.52 (s, 3H), 3.28 (s, 3H). 13C NMR (100 MHz, CDCl3) δ 158.01, 149.56, 128.81, 111.91, 104.31, 55.44, 37.10.
Quantity
0.2 g
Type
reactant
Reaction Step One
Name
Quantity
0.18 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0.68 g
Type
reactant
Reaction Step Two
Name
Quantity
35 mL
Type
solvent
Reaction Step Three
Name
Quantity
40 mL
Type
solvent
Reaction Step Three
Name
Yield
89%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[C:4](=[O:9])[NH:5][CH:6]=[CH:7][CH:8]=1.[OH-].[K+].[CH3:12]I>CO.O.C(Cl)(Cl)Cl>[CH3:12][N:5]1[CH:6]=[CH:7][CH:8]=[C:3]([O:2][CH3:1])[C:4]1=[O:9] |f:1.2|

Inputs

Step One
Name
Quantity
0.2 g
Type
reactant
Smiles
COC=1C(NC=CC1)=O
Name
Quantity
0.18 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0.68 g
Type
reactant
Smiles
CI
Step Three
Name
Quantity
35 mL
Type
solvent
Smiles
O
Name
Quantity
40 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After overnight stirring at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped round bottom flask
CUSTOM
Type
CUSTOM
Details
Reaction mixture
WASH
Type
WASH
Details
Organic layer was washed with water (1×35 mL), brine (1×30 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4 and solvent
CUSTOM
Type
CUSTOM
Details
was evaporated in vacua

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CN1C(C(=CC=C1)OC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.2 g
YIELD: PERCENTYIELD 89%
YIELD: CALCULATEDPERCENTYIELD 89.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.